3,4-Dimethylcyclopentanone
Description
Significance of Cyclopentanone (B42830) Derivatives in Chemical Synthesis
Cyclopentanone and its derivatives are fundamental five-membered cyclic ketones that serve as versatile scaffolds and intermediates in organic synthesis. ontosight.ai Their importance stems from their prevalence in the core structures of numerous natural products and biologically active compounds. scirp.org The cyclopentanone framework is a key structural motif in prostaglandins, steroids, and various alkaloids, which exhibit a wide range of physiological activities.
The reactivity of the carbonyl group and the adjacent α-carbons in the cyclopentanone ring allows for a multitude of chemical transformations. These include aldol (B89426) condensations, Michael additions, and various cyclization reactions, enabling the construction of more complex molecular architectures. ontosight.ai Researchers have extensively utilized cyclopentanone derivatives as starting materials for the synthesis of a diverse array of heterocyclic compounds, such as pyrans, pyridines, and thiophenes, many of which display significant pharmacological properties, including antitumor, antibacterial, and anti-inflammatory activities. scirp.org
Furthermore, cyclopentanone derivatives are crucial intermediates in the production of agrochemicals, as well as flavor and fragrance compounds. ontosight.ai The catalytic transformation of biomass-derived furan (B31954) compounds, such as furfural, into valuable cyclopentanone derivatives is an area of growing interest, highlighting the role of these cyclic ketones in sustainable chemistry. nih.gov The ability to introduce various substituents onto the cyclopentanone ring allows for the fine-tuning of the physical, chemical, and biological properties of the resulting molecules, making them highly valuable in medicinal chemistry and materials science. ui.ac.idutripoli.edu.ly
Overview of Research Trajectories for 3,4-Dimethylcyclopentanone
The research surrounding this compound has progressed from foundational synthetic and characterization studies to its application in the stereoselective synthesis of complex, high-value molecules.
Early research on this compound and its unsaturated analog, 3,4-dimethylcyclopent-2-en-1-one, focused on establishing reliable synthetic routes and characterizing their structures. A notable early method for the synthesis of 3,4-dimethylcyclopent-2-en-1-one involved the polyphosphoric acid-catalyzed rearrangement of esters of α,β-unsaturated acids, a reaction first reported by Conia and Leriverend. orgsyn.org Another approach involved the Nazarov cyclization of dienones like hepta-2,5-dien-4-one, although the regioselectivity of this reaction was a subject of investigation. orgsyn.org
In the late 1970s, significant work was done on the stereochemistry of reactions involving cis-3,4-dimethylcyclopentanone (B94645). researchgate.netcdnsciencepub.com Studies on the Bucherer–Bergs and Strecker reactions, which are used to synthesize amino acids from ketones, revealed how the conformation of the cyclopentane (B165970) ring in cis-3,4-dimethylcyclopentanone dictates the stereochemical outcome of the products. researchgate.netcdnsciencepub.com These investigations utilized techniques like ¹H NMR, ¹³C NMR, and X-ray diffraction to elucidate the structures of the resulting spiro-hydantoin derivatives. researchgate.netcdnsciencepub.com The physical and chemical properties of this compound, including its boiling point, melting point, and solubility, were also established during this period. ontosight.ai
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol |
| Boiling Point | 168-170°C |
| Melting Point | -20°C |
| Density | 0.92 g/cm³ |
| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform, ether) |
| Data sourced from ontosight.ai |
Contemporary research on this compound has shifted towards its application as a chiral intermediate in the synthesis of complex, optically active molecules, particularly for the pharmaceutical industry. A significant area of focus is the development of efficient, stereoselective, and cost-effective methods for preparing specific enantiomers of 3,4-disubstituted cyclopentanones. google.com For instance, methods have been developed to synthesize (S,S)-3,4-dimethyl-cyclopentanone from commercially available starting materials like (R)-2-methyl-succinic acid 4-methyl ester in a multi-step process. google.com
These optically active this compound derivatives are valuable precursors for the synthesis of cyclic amino acids, which are being investigated for the treatment of pain, as well as various psychiatric and sleep disorders. google.com The rigid, conformationally constrained structure of these amino acids, derived from the cyclopentanone scaffold, is key to their potential therapeutic activity.
More recently, this compound has been employed as a key building block in the synthesis of targeted therapeutics. For example, it was used in the development of an efficient manufacturing process for GDC-0853, a reversible Bruton's tyrosine kinase (BTK) inhibitor. acs.org The synthesis involved a Vilsmeier-Haack reaction on this compound as a crucial step to build the core structure of the drug candidate. acs.org The use of this compound and its derivatives as precursors for pharmaceuticals and agrochemicals continues to be a primary driver of research. ontosight.ai
Table 2: Selected Synthetic Applications of this compound Derivatives
| Precursor | Reaction Type | Product Class | Potential Application |
| (S,S)-3,4-dimethyl-cyclopentanone | Multi-step synthesis | Optically-active cyclic amino acids | Treatment of pain, psychiatric and sleep disorders google.com |
| This compound | Vilsmeier-Haack reaction, aza-Michael addition, cyclization | Tricyclic lactams | Intermediate for Bruton's tyrosine kinase (BTK) inhibitors acs.org |
| cis-3,4-dimethylcyclopentanone | Bucherer–Bergs reaction | Spiro-hydantoins | Stereochemical studies, potential bioactive molecules researchgate.netcdnsciencepub.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5-3-7(8)4-6(5)2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGMYCHEWPVBEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941327 | |
| Record name | 3,4-Dimethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19550-73-3, 58372-16-0 | |
| Record name | trans-3,4-Dimethylcyclopentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethylcyclopentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058372160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemistry and Conformational Analysis of 3,4 Dimethylcyclopentanone
Isomeric Forms of 3,4-Dimethylcyclopentanone
The presence of two stereocenters at positions 3 and 4 of the cyclopentanone (B42830) ring gives rise to two diastereomeric forms: cis and trans. These isomers exhibit different spatial arrangements of the methyl groups, which in turn dictates their conformational preferences and physical properties.
cis-3,4-Dimethylcyclopentanone (B94645)
In the cis isomer, the two methyl groups are situated on the same face of the cyclopentanone ring. Spectroscopic studies and conformational analysis indicate that cis-3,4-dimethylcyclopentanone exists as an equilibrium mixture of conformers where the methyl groups adopt axial-equatorial arrangements. cdnsciencepub.com The molecule is not static; it consists of rapidly interconverting enantiomeric half-chair conformers. researchgate.netresearchgate.net This dynamic equilibrium is a key feature of its stereochemistry. Due to the proximity of the vicinal methyl groups and the shielding effects associated with an axial methyl group, the methyl carbons in the cis isomer are notably more shielded in ¹³C NMR spectra compared to their trans counterparts. cdnsciencepub.com
trans-3,4-Dimethylcyclopentanone
The trans isomer features the two methyl groups on opposite faces of the ring. Nuclear Magnetic Resonance (NMR) spectroscopic analysis of trans-3,4-dimethylcyclopentanone and its deuterated analogue provides strong evidence for a diequatorial conformation of the methyl groups. researchgate.net This arrangement is the most stable, as it minimizes steric interactions that would arise in a diaxial conformation. The molecule preferentially adopts a half-chair conformation that accommodates this diequatorial substitution. cdnsciencepub.com
Table 1: Properties of this compound Isomers
| Isomer | Methyl Group Orientation | Preferred Conformation |
|---|---|---|
| cis-3,4-Dimethylcyclopentanone | Axial-Equatorial | Equilibrium of interconverting half-chairs |
| trans-3,4-Dimethylcyclopentanone | Diequatorial | Half-chair |
Enantiomeric Forms and Chiral Purity Considerations
Both cis and trans isomers of this compound are chiral and can exist as a pair of enantiomers.
The cis isomer exists as the (3R,4S) and (3S,4R) enantiomers. nih.gov
The trans isomer exists as the (3R,4R) and (3S,3S) enantiomers. nih.gov
The synthesis of enantiomerically pure forms, such as (3S,4S)-3,4-dimethylcyclopentanone, has been documented. google.com Determining the enantiomeric purity of such compounds is crucial. A common method involves converting the ketone into a chiral acetal (B89532) by reacting it with a chiral diol. The resulting diastereomeric acetals can be distinguished by NMR spectroscopy. If the starting ketone is an enantiomeric mixture (with an impurity of 2% or more), the resulting diastereomers will produce distinct peaks in the NMR spectrum, allowing for quantification of the enantiomeric excess. google.com
Table 2: Enantiomeric Forms of this compound
| Isomer | Enantiomer 1 (IUPAC Name) | Enantiomer 2 (IUPAC Name) |
|---|---|---|
| cis | (3S,4R)-3,4-dimethylcyclopentan-1-one | (3R,4S)-3,4-dimethylcyclopentan-1-one |
| trans | (3R,4R)-3,4-dimethylcyclopentan-1-one | (3S,3S)-3,4-dimethylcyclopentan-1-one |
Intramolecular Stereochemical Relationships
The stereochemical relationship between the substituents is defined by their relative positions in the preferred conformations. The differing stereochemistry of the cis and trans isomers directly influences the outcomes of chemical reactions. researchgate.netcdnsciencepub.comcdnsciencepub.com
In cis-3,4-dimethylcyclopentanone , the intramolecular relationship is defined by an equilibrium between two half-chair conformations where one methyl group is axial and the other is equatorial. cdnsciencepub.com
Conformational Preferences and Dynamics of the Cyclopentanone Ring System
Half-Chair Conformations and Inversion Barriers
The half-chair conformation is the dominant structure for the this compound ring system. In this conformation, two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms, one of which is the carbonyl carbon. cdnsciencepub.com
For cis-3,4-dimethylcyclopentanone , the molecule exists as a pair of rapidly interconverting enantiomeric half-chair conformers. researchgate.netresearchgate.net The energy barrier for this ring inversion process has been determined experimentally. Using Circular-Polarization-of-Luminescence (CPL) spectroscopy, the barrier to ring inversion in the excited S1(nπ*) state was found to be 12 ± 1.5 kJ/mol. researchgate.netresearchgate.net
For trans-3,4-dimethylcyclopentanone , while ring inversion is theoretically possible, the conformer with both methyl groups in equatorial positions is significantly more stable than the conformer with both groups in axial positions. researchgate.net The large energy difference between the diequatorial and diaxial forms means that the molecule exists almost exclusively in the diequatorial conformation.
Table 3: Conformational Energy Data
| Compound | Parameter | Method | Value |
|---|---|---|---|
| cis-3,4-Dimethylcyclopentanone | Ring Inversion Barrier (S1 state) | CPL Spectroscopy | 12 ± 1.5 kJ/mol researchgate.netresearchgate.net |
Influence of Methyl Substituents on Ring Pucker
The cyclopentanone ring is not planar and exists in puckered conformations to relieve torsional strain. The two most common conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry). For cyclopentanone itself, the ring rapidly interconverts between these conformations in a process known as pseudorotation.
The introduction of methyl substituents at the 3- and 4-positions of the cyclopentanone ring significantly influences the conformational equilibrium. The cyclopentanones tend to favor half-chair forms with the most significant puckering occurring at the C-3 and C-4 atoms. cdnsciencepub.com The steric bulk of the methyl groups creates preferential orientations to minimize steric interactions. This leads to a more defined and less flexible ring structure compared to the unsubstituted cyclopentanone.
In the case of cis-3,4-dimethylcyclopentanone, the methyl groups can adopt either a diaxial-like or a diequatorial-like orientation in the puckered ring. However, to minimize steric strain, the conformation where both methyl groups are in equatorial-like positions is generally favored. Studies have shown that for cis-3,4-dimethylcyclopentanone, the molecule exists predominantly in a conformation where the two methyl groups are in equatorial-like positions. researchgate.net This arrangement minimizes the gauche interactions that would be present in a diaxial conformation.
For trans-3,4-dimethylcyclopentanone, one methyl group will be in an axial-like position while the other is in an equatorial-like position. The ring puckering will adjust to accommodate this arrangement, and the molecule will adopt the most stable conformation that minimizes steric hindrance between the methyl groups and the rest of the ring atoms.
Experimental Determination of Stereochemistry and Conformation
The precise stereochemistry and conformational preferences of this compound isomers are determined using a combination of spectroscopic techniques. These methods provide detailed information about the three-dimensional arrangement of atoms in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a powerful tool for elucidating the stereochemistry of organic molecules, including the isomers of this compound. Both ¹H and ¹³C NMR provide valuable information about the connectivity and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons are highly dependent on their local electronic environment and dihedral angles with neighboring protons. For cis- and trans-3,4-dimethylcyclopentanone, the relative stereochemistry of the methyl groups can be determined by analyzing the coupling patterns of the methine protons at C-3 and C-4.
For instance, in cis-3,4-dimethylcyclopentanone, the coupling constant between the C-3 and C-4 protons will differ from that in the trans isomer due to the different dihedral angles in their preferred conformations. researchgate.net The analysis of these coupling constants, often aided by two-dimensional NMR techniques like COSY, allows for the unambiguous assignment of the cis and trans isomers.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy is particularly useful for determining the stereochemistry of substituted cycloalkanes. The chemical shifts of the carbon atoms are sensitive to steric compression. In cis-3,4-dimethylcyclopentanone, the two methyl groups are on the same side of the ring, leading to greater steric interaction (a γ-gauche effect) compared to the trans isomer where they are on opposite sides. This increased steric hindrance in the cis isomer causes the methyl carbons and the ring carbons to be shielded, resulting in upfield shifts (lower ppm values) in the ¹³C NMR spectrum compared to the trans isomer. cdnsciencepub.comresearchgate.net
The stereochemical course of reactions involving cis-3,4-dimethylcyclopentanone has been investigated using ¹³C NMR studies of the products. researchgate.netcdnsciencepub.comcdnsciencepub.com These studies have confirmed the relationship between the preferred conformation of the cyclopentane (B165970) ring and the resulting product stereochemistry.
| Isomer | Methyl Carbon Chemical Shift (ppm) | Ring Carbon Chemical Shifts (ppm) |
| cis-3,4-Dimethylcyclopentanone | Shielded (Upfield shift) | Shielded (Upfield shift) |
| trans-3,4-Dimethylcyclopentanone | Deshielded (Downfield shift) | Deshielded (Downfield shift) |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the crystal lattice. researchgate.netresearchgate.net
While obtaining suitable crystals of this compound itself can be challenging due to its low melting point, derivatives of the molecule are often used for X-ray diffraction studies. For example, the stereochemistry of products formed from reactions of cis-3,4-dimethylcyclopentanone has been confirmed by X-ray crystallography. researchgate.net These studies provide unambiguous proof of the relative and absolute stereochemistry of the chiral centers.
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Conformational Studies
Circular dichroism (CD) and vibrational circular dichroism (VCD) are chiroptical techniques that are highly sensitive to the three-dimensional structure of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light. libretexts.org
Optical Rotatory Dispersion (ORD) and Specific Rotation Measurements
Optical Rotatory Dispersion (ORD) and specific rotation are chiroptical techniques fundamental to the stereochemical analysis of chiral molecules like the enantiomers of this compound. ORD measures the change in optical rotation of a substance with respect to the wavelength of light. mgcub.ac.in This phenomenon, known as dispersion, provides detailed information about the absolute configuration of a molecule. mgcub.ac.inleidenuniv.nl
The specific rotation, a key parameter derived from these measurements, is often calculated at a standard wavelength, such as the sodium D-line (589 nm). For complex molecules, theoretical calculations using methods like Density Functional Theory (DFT) are employed to predict specific rotation values. researchgate.netresearchgate.net These predictions are then compared with experimental data to determine the populations of different conformers in solution. researchgate.net For instance, in the related molecule (R)-3-methylcyclopentanone, DFT calculations using the B3LYP functional have been used to predict specific rotations, which show good agreement with experimental values and help elucidate the equilibrium between equatorial and axial conformers. researchgate.net
Instrumentation for ORD measurements is relatively inexpensive and the technique is straightforward to implement. researchgate.net However, achieving reliable predictions may necessitate higher levels of theory in computational models. researchgate.net The variation of specific rotation with solvent polarity can also be studied to understand environmental effects on conformational equilibria. researchgate.netresearchgate.net
| Parameter | Description | Relevance to this compound |
| Optical Rotation | The angle by which plane-polarized light is rotated when passing through a solution of a chiral compound. | Helps to distinguish between the (3R,4R), (3S,4S), (3R,4S), and (3S,4R) enantiomers. |
| Specific Rotation ([α]) | The standardized measure of optical rotation, accounting for concentration and path length. | A characteristic physical constant for each enantiomer, used for identification and purity assessment. |
| Optical Rotatory Dispersion (ORD) | The variation of optical rotation as a function of the wavelength of light. | The shape of the ORD curve (a Cotton effect) near an absorption band can be used to assign the absolute configuration of the stereocenters. |
Circular-Polarization-of-Luminescence (CPL) Spectroscopy for Ring Inversion Barriers
Circular-Polarization-of-Luminescence (CPL) spectroscopy is a powerful technique that measures the differential emission of left and right circularly polarized light from a chiral, luminescent molecule. It provides information about the stereochemistry of the excited state.
For cis-3,4-dimethylcyclopentanone, CPL spectroscopy has been instrumental in demonstrating that the molecule exists as a pair of rapidly interconverting enantiomeric half-chair conformers. researchgate.net This dynamic process is known as ring inversion. By analyzing the CPL spectra, researchers were able to determine the energy barrier for this ring inversion in the S1(nπ*) excited state. researchgate.net This finding highlights the flexibility of the five-membered ring and the energy dynamics governing its conformational changes.
Photoelectron Spectroscopy and Photoelectron Circular Dichroism (PECD)
Photoelectron Spectroscopy (PES) provides information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. nist.gov When applied to chiral molecules using circularly polarized light, it gives rise to Photoelectron Circular Dichroism (PECD). rsc.orgnih.gov
PECD manifests as an asymmetry in the angular distribution of photoelectrons emitted from randomly oriented chiral molecules. aps.org This effect, which can be significantly larger than that observed in conventional circular dichroism, provides a highly sensitive probe of molecular chirality. rsc.orgnih.gov While specific PECD studies on this compound are not widely reported, the technique has been successfully applied to other chiral molecules, such as trifluoromethyloxirane and camphor, to investigate their absolute configuration and conformational dynamics in the gas phase. mpg.deuol.de Theoretical calculations are crucial for interpreting PECD spectra, and the effect is strongly dependent on the specific orbital from which the electron is ionized. mpg.de
| Technique | Information Gained | Potential Application to this compound |
| Photoelectron Spectroscopy (PES) | Provides binding energies of electrons in molecular orbitals. | Characterization of the electronic structure of different conformers. |
| Photoelectron Circular Dichroism (PECD) | Reveals forward-backward asymmetry in photoelectron emission upon ionization with circularly polarized light. aps.org | Highly sensitive determination of the absolute configuration of its enantiomers in the gas phase. |
Theoretical and Computational Approaches to Stereochemistry and Conformation
Quantum Chemical Calculations for Conformational Energy Landscapes
Quantum chemical calculations are indispensable for mapping the conformational energy landscape of flexible molecules like this compound. Methods such as Density Functional Theory (DFT), often with functionals like B3LYP, are used to calculate the energies of various possible conformers. researchgate.netresearchgate.net
For the related cis-3,4-dimethylcyclopentanone, analysis of vibrational spectra combined with computational methods indicated that the molecule adopts a half-chair conformation with C1 symmetry. researchgate.net In a broader context, studies on similar cyclic ketones, like (R)-3-methylcyclopentanone, have used DFT with large basis sets (e.g., aug-cc-pVDZ) to determine the relative energies of different conformers, such as those with the methyl group in an equatorial or axial position. researchgate.net These calculations can predict the Boltzmann-weighted populations of each conformer at a given temperature, providing a detailed picture of the conformational equilibrium. researchgate.net
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations offer a powerful tool for exploring the conformational space of molecules by simulating the atomic motions over time. nih.govmdpi.com This method is particularly useful for flexible systems like this compound, as it can reveal the pathways and timescales of conformational changes, such as ring puckering and methyl group rotations. nih.govbiorxiv.org
By using a force field to describe the potential energy of the system, MD simulations can generate a large ensemble of conformations, providing a statistical representation of the molecule's dynamic behavior. nih.gov This approach allows for the sampling of different energy minima and the transitions between them, offering insights that complement the static picture provided by quantum chemical calculations. nih.gov Advanced sampling techniques can be employed to overcome energy barriers and explore the conformational landscape more efficiently. ntu.edu.tw
Analysis of Solvent Effects on Conformer Populations (e.g., Polarizable Continuum Model, PCM)
The conformational equilibrium of a molecule can be significantly influenced by its environment. The Polarizable Continuum Model (PCM) is a widely used computational method to account for solvent effects. researchgate.netfiveable.mefaccts.de In this model, the solvent is treated as a continuous, polarizable medium that surrounds a cavity containing the solute molecule. fiveable.mefaccts.de
PCM calculations are used to determine how the solvent stabilizes or destabilizes different conformers, thereby shifting their relative populations. researchgate.net For example, DFT calculations combined with PCM have been applied to (R)-3-methylcyclopentanone to study how solvents of varying polarity affect its conformational equilibrium and chiroptical properties like specific rotation and electronic circular dichroism. researchgate.netresearchgate.net These studies show that the electrostatic interactions between the solute and the solvent continuum are crucial in determining the favored conformation in solution. researchgate.netsdu.dk
Synthesis Methodologies for 3,4 Dimethylcyclopentanone and Its Derivatives
Stereoselective Synthesis of Optically Active 3,4-Dimethylcyclopentanones
Asymmetric Conjugate Addition Followed by Functionalization
A key strategy for the stereoselective synthesis of 3,4-dimethylcyclopentanone and its derivatives involves the asymmetric conjugate addition to a cyclopentenone precursor. This method establishes the crucial stereocenters at the C3 and C4 positions.
One advanced approach utilizes the stereoselective conjugate addition of organocopper reagents, such as dialkyl or aryl cuprates, to 3,4-dimethylcyclopentenone. This reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78°C) to ensure high selectivity. The addition of the organocopper reagent to the α,β-unsaturated ketone system generates a transient enolate intermediate. This enolate can then be "trapped" by reacting it with an electrophile, such as trimethylsilyl (B98337) chloride (TMSCl), to form a stable silyl (B83357) enol ether. This trapping step is critical as it preserves the newly formed stereochemistry and provides a versatile functional group for subsequent transformations.
The resulting silyl enol ether can undergo various functionalization reactions. For instance, oxidation can lead to the formation of α-hydroxy ketones. Alternatively, the enone double bond itself can be functionalized through reactions like epoxidation or ozonolysis, although steric hindrance from the methyl groups can sometimes limit reactivity. Finally, to obtain the target saturated ketone, the enone precursor can be reduced via catalytic hydrogenation.
Table 1: Key Steps in Asymmetric Conjugate Addition and Functionalization
| Step | Reaction | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Conjugate Addition | Dialkylcuprate, THF, -78°C | Enolate Intermediate |
| 2 | Enolate Trapping | Trimethylsilyl chloride (TMSCl) | Silyl Enol Ether |
| 3 | Functionalization | Oxidation (e.g., with an oxidizing agent) | α-Hydroxy Ketone |
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries offer a powerful and reliable method for introducing chirality and controlling the stereochemical outcome of a reaction. dokumen.pubiranchembook.ir In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary). The auxiliary then directs the stereoselectivity of a subsequent reaction before being cleaved, leaving behind an enantiomerically enriched product. dokumen.pub
For the synthesis of chiral this compound derivatives, a chiral auxiliary can be attached to a precursor molecule to guide the formation of the C3 and C4 stereocenters. For example, a chiral auxiliary like pantolactone can be attached to an ester function on a precursor molecule. acs.org The steric and electronic properties of the auxiliary create a chiral environment that forces reagents to attack from a specific face, leading to the formation of one diastereomer in preference to others. Diastereoselectivities of up to 70% have been reported using this method. acs.org
The general process involves:
Attachment: Covalently linking the chiral auxiliary to a suitable precursor molecule.
Stereoselective Reaction: Performing the key bond-forming reaction (e.g., alkylation, addition) where the auxiliary directs the stereochemical course.
Cleavage: Removing the auxiliary to release the chiral product, ideally in a way that allows the auxiliary to be recovered and reused. dokumen.pub
This methodology is fundamental in asymmetric synthesis and provides a robust alternative to chiral catalysis for producing optically active compounds. dokumen.pubiranchembook.ir
Preparation of Functionalized this compound Derivatives
Starting from this compound, a variety of derivatives can be prepared. These derivatization reactions are essential for creating molecules with specific biological activities or for use as building blocks in the synthesis of more complex targets.
Synthesis of Spiro-Hydantoin Derivatives from this compound
A significant derivatization of this compound is its conversion into spiro-hydantoin structures. This is most commonly achieved through the Bucherer–Bergs reaction, a one-pot multicomponent synthesis. mdpi.com In this reaction, the ketone (this compound) is treated with an alkali metal cyanide (like potassium or sodium cyanide) and ammonium (B1175870) carbonate. mdpi.com
The reaction with cis-3,4-dimethylcyclopentanone (B94645) proceeds by heating the reactants, often in a solvent like aqueous ethanol. mdpi.com The mechanism involves the initial formation of a cyanohydrin from the ketone, followed by reaction with ammonia (B1221849) to form an α-aminonitrile. This intermediate then reacts with carbon dioxide (derived from ammonium carbonate) and cyclizes to form the spiro-hydantoin ring system, where the C5 of the hydantoin (B18101) ring is the same carbon as the C1 (carbonyl) of the original cyclopentanone (B42830). mdpi.com While the standard Bucherer-Bergs conditions are effective for many ketones, modifications are sometimes necessary for more complex substrates to achieve acceptable yields, which can otherwise be very low. nih.gov
Table 2: Bucherer-Bergs Synthesis of a Spiro-Hydantoin Derivative
| Starting Material | Reagents | Product |
|---|
Derivatization for Downstream Synthetic Applications
The ketone functional group of this compound is a versatile handle for a wide range of transformations, enabling its use in complex synthetic pathways.
One advanced derivatization strategy involves converting the ketone into its corresponding oxime. This oxime can then serve as a precursor for radical-mediated reactions. For instance, using a dual photoredox-nickel catalysis system, the oxime can be transformed into an iminyl radical. This radical can subsequently undergo a ring-opening reaction, generating a distal nitrile radical that can be engaged in C-C bond-forming reactions. This cascade allows for the remote arylation, vinylation, or alkylation of the carbon backbone, providing access to highly functionalized, acyclic nitrile products that would be difficult to synthesize via traditional methods. rsc.org
Another powerful derivatization involves introducing a functional group that enables cross-coupling reactions. For example, a bromo-substituted derivative of this compound could be prepared. This bromo-derivative can then participate in palladium-catalyzed transformations like the Suzuki cross-coupling reaction, allowing for the attachment of various aryl or vinyl groups. acs.org This strategy demonstrates how the cyclopentanone scaffold can be elaborated into more complex structures for applications in medicinal chemistry and materials science. acs.org
Resolution and Epimerization Techniques for Chiral Derivatives
When a synthesis produces a mixture of stereoisomers, techniques for separation (resolution) or interconversion (epimerization) are essential to obtain the desired pure compound.
Resolution: Optical resolution is the process of separating a racemic mixture into its individual enantiomers. For ketone derivatives of this compound, this can be achieved by using a chiral resolving agent. A specific reagent, (-)-(1R,2R,5R)-5-methyl-2-(1-mercapto-1-methylethyl)-cyclohexanol, has been successfully used for the optical resolution of the related trans-dimethyl cyclopentanone-3,4-dicarboxylate. researchgate.net The chiral reagent reacts with the ketone to form diastereomeric thioketals, which can be separated using standard techniques like chromatography. The separated diastereomers are then treated to cleave the resolving agent, yielding the pure enantiomers of the original ketone.
Epimerization: Epimerization is the process of inverting the stereochemistry at one of several stereocenters in a molecule. This is often necessary when a synthetic route yields a thermodynamically less stable diastereomer. A key challenge in the epimerization of cyclopentanone derivatives is controlling the site of deprotonation. For instance, to access a specific enantiomeric series, it may be necessary to invert the stereocenter at C5 of a cyclobutane (B1203170) derivative of a cyclopentanone precursor rather than the more acidic C2 position. nih.gov
A successful strategy to achieve this involves masking the ketone as a ketal. This prevents deprotonation at the adjacent C2 position. With the C2 position blocked, a base (such as KOH in methanol) can selectively deprotonate the desired C5 position, allowing it to epimerize to the thermodynamically more stable trans configuration. nih.gov Advanced strategies such as dynamic kinetic resolution (DKR), where resolution is combined with in-situ epimerization of the unwanted isomer, can further enhance the yield of the desired stereoisomer. caltech.edu
Reactivity and Reaction Mechanisms of 3,4 Dimethylcyclopentanone
Fundamental Reaction Pathways of Cyclopentanones
The reactivity of 3,4-dimethylcyclopentanone is largely dictated by the five-membered ring structure and the centrally important carbonyl (C=O) group. This functional group renders the molecule susceptible to a variety of chemical transformations.
The polarized nature of the carbonyl group, with its electrophilic carbon atom, makes cyclopentanones prime candidates for nucleophilic addition reactions. fiveable.me This is a fundamental process where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. pressbooks.pub
Common nucleophilic addition reactions for cyclopentanones include:
Aldol (B89426) and Related Condensations: Like other ketones, cyclopentanones can act as both nucleophiles (after deprotonation to form an enolate) and electrophiles in aldol-type reactions, leading to the formation of β-hydroxy ketones and their condensation products. fiveable.me Intramolecular aldol reactions are particularly significant, enabling the construction of bicyclic systems. fiveable.me
Conjugate Addition: In α,β-unsaturated cyclopentanones, nucleophiles can add to the β-carbon in a process known as conjugate or 1,4-addition. libretexts.orglibretexts.org This reaction is crucial for introducing substituents at the β-position relative to the carbonyl group. libretexts.org For instance, lithium diorganocopper reagents are known to effect conjugate addition to α,β-unsaturated ketones, a strategy that can be used to prepare substituted cyclopentanones. libretexts.org The reaction proceeds via an enolate intermediate which is then protonated on the α-carbon. libretexts.orglibretexts.org
Wittig Reaction: Cyclopentanones react with phosphorus ylides in the Wittig reaction to convert the carbonyl group into a carbon-carbon double bond, forming an alkylidenecyclopentane. pressbooks.pub
Formation of Imines and Enamines: Reaction with primary or secondary amines yields imines and enamines, respectively, through nucleophilic addition followed by dehydration. pressbooks.pub
The presence of the two methyl groups at the 3- and 4-positions of this compound influences the stereochemical outcome of these additions, a topic explored further in section 4.2.
The carbonyl group of cyclopentanones can be both oxidized and reduced, leading to different classes of compounds.
Oxidation: Ketones are generally resistant to oxidation compared to aldehydes. libretexts.org However, under forcing conditions with strong oxidizing agents, the ring can be cleaved. For example, the oxidation of cyclopentanone (B42830) itself can yield pentanedioic acid. libretexts.org
A synthetically more valuable oxidation is the Baeyer-Villiger oxidation , where a peroxycarboxylic acid (like mCPBA) oxidizes a ketone to an ester. libretexts.org In the case of a cyclic ketone like this compound, this reaction results in a ring-expanded lactone (a cyclic ester). The mechanism involves the nucleophilic attack of the peroxy acid on the carbonyl carbon, followed by the migration of one of the adjacent alkyl groups. libretexts.org
Recent research has also investigated the low-temperature oxidation processes of cyclopentanone, which are relevant to its potential as a biofuel. acs.orgnih.gov These studies show that at elevated temperatures, the initial oxidation reactions are dominated by HO₂ elimination to form 2-cyclopentenone. nih.gov
Reduction: The carbonyl group of this compound can be readily reduced to a secondary alcohol (3,4-dimethylcyclopentanol) using various reducing agents. Common reagents for this transformation include:
Sodium borohydride (B1222165) (NaBH₄)
Lithium aluminum hydride (LiAlH₄) utexas.edu
Catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd/C) utexas.edu
The stereochemistry of the reduction is dependent on the steric hindrance posed by the methyl groups and the cyclopentane (B165970) ring conformation, which can lead to the preferential formation of one diastereomer of the alcohol over the other.
Substitution reactions on the cyclopentanone ring typically occur at the α-carbon positions (the carbons adjacent to the carbonyl group).
Halogenation: The α-hydrogens of ketones are acidic and can be replaced by halogens (Cl, Br, I) under either acidic or basic conditions via an enol or enolate intermediate. pearson.com For example, the bromination of 3,4-dimethylcyclopent-2-en-1-one with N-bromosuccinimide (NBS) results in the formation of 4-bromo-3,4-dimethylcyclopent-2-en-1-one. orgsyn.org Halogenation can be a key step in the synthesis of more complex molecules. orgsyn.orgacs.org
Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto a molecule. unacademy.com While direct nitration of a saturated cycloalkanone ring is not a standard reaction, aromatic compounds are readily nitrated using a mixture of nitric acid and sulfuric acid. organicchemistrytutor.comlibretexts.org The nitro group can be introduced into molecules containing a cyclopentanone moiety if other reactive sites, such as an aromatic ring, are present. Aromatic nitration is a crucial industrial process, as the resulting nitro compounds are valuable intermediates. libretexts.org
Stereodivergent and Stereoselective Reactions Involving this compound
The stereochemistry of the methyl groups in cis-3,4-dimethylcyclopentanone (B94645) significantly influences the outcome of reactions at the carbonyl carbon, allowing for stereoselective and stereodivergent syntheses. This is particularly evident in the formation of spiro-hydantoins and related amino acids.
The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a ketone, ammonium (B1175870) carbonate, and an alkali metal cyanide (e.g., potassium cyanide). cdnsciencepub.com When applied to cis-3,4-dimethylcyclopentanone, this reaction produces a spiro-hydantoin. cdnsciencepub.comresearchgate.net
Studies have shown that the stereochemical course of the reaction is influenced by the preferred conformation of the cyclopentane ring. cdnsciencepub.comresearchgate.net The reaction of cis-3,4-dimethylcyclopentanone with potassium cyanide and ammonium carbonate yields a specific stereoisomer of the resulting 3,4-dimethylcyclopentane-1-spiro-5'-hydantoin. cdnsciencepub.com Mechanistic considerations suggest that the Bucherer-Bergs reaction of substituted cyclic ketones generally yields the isomer where the 4'-carbonyl group of the hydantoin (B18101) ring is in the less sterically hindered position. cdnsciencepub.com
Table 1: Bucherer-Bergs Reaction of cis-3,4-Dimethylcyclopentanone
| Reactants | Product | Key Stereochemical Feature | Reference |
| cis-3,4-Dimethylcyclopentanone, KCN, (NH₄)₂CO₃ in EtOH/H₂O | 3,4-Dimethylcyclopentane-1-spiro-5'-hydantoin (single isomer) | The stereochemical outcome is dictated by the preferred conformation of the cyclopentane ring. | cdnsciencepub.com, cdnsciencepub.com |
The Strecker synthesis is a method for producing α-amino acids, which proceeds via an α-amino nitrile intermediate formed from a ketone, ammonia (B1221849), and cyanide. masterorganicchemistry.commasterorganicchemistry.com Subsequent hydrolysis of the nitrile yields the amino acid. masterorganicchemistry.com
When applied to cyclic ketones, the Strecker reaction can lead to spiro-hydantoins if the intermediate amino nitrile is treated with a source of cyanate (B1221674) or undergoes cyclization under specific conditions, providing an alternative route to the products of the Bucherer-Bergs reaction. cdnsciencepub.comresearchgate.net
Crucially, the stereochemical outcome of the Strecker pathway often differs from that of the Bucherer-Bergs reaction. cdnsciencepub.comresearchgate.net For many substituted cyclic ketones, the Strecker reaction yields the isomeric hydantoin where the 4'-carbonyl group is in the more sterically hindered position. cdnsciencepub.com This stereodivergence between the Bucherer-Bergs and Strecker reactions provides a powerful tool for selectively synthesizing different stereoisomers from the same starting ketone. researchgate.netresearchgate.net The differing stereochemical courses are explained by detailed considerations of their respective reaction mechanisms. researchgate.net
Table 2: Comparison of Stereochemical Outcomes for cis-3,4-Dimethylcyclopentanone
| Reaction Pathway | Intermediate | Predominant Product Stereochemistry | Reference |
| Bucherer-Bergs | Hydantoin | The 4'-carbonyl group of the spiro-hydantoin ring forms in the less sterically hindered position relative to the cyclopentane ring. | cdnsciencepub.com, researchgate.net, cdnsciencepub.com |
| Strecker | α-Amino nitrile | Leads to the diastereomer where the 4'-carbonyl group (in the derived hydantoin) is in the more sterically hindered position. | cdnsciencepub.com, researchgate.net, cdnsciencepub.com |
This stereodivergent behavior highlights how the choice of reaction conditions can be used to control the three-dimensional structure of the products derived from this compound. nih.gov
Aldol-Tishchenko Reactions of Dimethylcyclopentanone-Derived Sulfinimines
The Aldol-Tishchenko reaction provides a powerful method for the stereoselective synthesis of 1,3-amino alcohols from simple starting materials. Current time information in Bangalore, IN.nih.gov This tandem process, which combines an aldol reaction with a Tishchenko reduction, has been effectively applied to sulfinimines derived from this compound. Current time information in Bangalore, IN. The use of tert-butylsulfinimines as chiral auxiliaries is crucial for imparting diastereoselectivity to the final product. nih.gov
In the case of the sulfinimine derived from this compound, the reaction with isobutyraldehyde (B47883) has been shown to produce the corresponding 1,3-amino alcohol derivative with high diastereoselectivity. Current time information in Bangalore, IN.
Mechanistic Investigations of Intramolecular Hydride Transfer
Detailed mechanistic studies, supported by Density Functional Theory (DFT) calculations, have revealed that the initial aldol steps of the reaction are reversible. Current time information in Bangalore, IN.nih.gov The crucial step that dictates the stereochemical outcome of the entire process is the irreversible intramolecular hydride transfer (the Tishchenko reduction). Current time information in Bangalore, IN.nih.gov This step is therefore considered the rate- and stereochemistry-determining step of the cascade. Current time information in Bangalore, IN.sci-hub.se
Computational models have focused on this hydride transfer to understand the factors controlling the high selectivity observed in the reaction. Current time information in Bangalore, IN.nih.gov The calculations show that the reaction proceeds through a chair-like six-membered transition state, where the hydride is transferred from the alkoxide oxygen to the carbonyl carbon of the second aldehyde molecule. Current time information in Bangalore, IN. The reversibility of the preceding aldol additions means that various intermediates can form, but they are all funneled through the most stable, lowest-energy transition state of the irreversible reduction step, a classic example of the Curtin-Hammett principle. youtube.com
Origins of Diastereoselectivity and Transition State Analysis
The high diastereoselectivity observed in the Aldol-Tishchenko reaction of the this compound-derived sulfinimine is a direct consequence of the energies of the possible transition states during the intramolecular hydride transfer. Current time information in Bangalore, IN.nih.gov DFT calculations have been employed to analyze the various chair-like transition state structures and elucidate the origins of the observed stereochemistry. Current time information in Bangalore, IN.
For substrates derived from acetophenone (B1666503) and this compound, the reaction consistently yields the syn-1,3-amino alcohol product. Current time information in Bangalore, IN. This outcome is determined by the steric and electronic interactions within the transition state. The analysis reveals two key factors governing selectivity:
1,3-anti Relationship : The relationship between the newly formed stereocenters at C1 (bearing the hydroxyl group) and C3 (bearing the amino group) is preferentially anti. This arrangement allows the bulky substituent on the C3 carbon (e.g., a phenyl or tert-butyl group) to occupy a pseudo-equatorial position in the chair-like transition state, minimizing steric strain. Current time information in Bangalore, IN.
Syn vs. Anti Selectivity : The relative stereochemistry between the sulfinimine's tert-butyl group and the amine is determined by other subtle steric factors. For dimethylcyclopentanone substrates, the transition state leading to the syn product is energetically favored over the one leading to the anti product. Current time information in Bangalore, IN. This contrasts with propiophenone-derived sulfinimines, where unfavorable steric interactions between an equatorial methyl group and the sulfinimine's t-Bu group lead to a reversal of selectivity, favoring the anti product. Current time information in Bangalore, IN.
The stereochemical orientation of the product derived from the dimethylcyclopentanone sulfinimine has been unequivocally confirmed through X-ray crystallography. Current time information in Bangalore, IN.
| Reactant | Product | Diastereomeric Ratio (dr) | Reference |
| This compound-derived sulfinimine + Isobutyraldehyde | syn-1,3-amino alcohol derivative | High | Current time information in Bangalore, IN. |
Cycloaddition Reactions in the Context of this compound
Cycloaddition reactions are powerful, atom-economical transformations for constructing cyclic molecules, often with high stereocontrol. wikipedia.orgsci-hub.se Derivatives of this compound can potentially serve as precursors for components in various cycloaddition reactions, such as the Diels-Alder and [4+3] cycloadditions.
Diels-Alder Reactions of Dimethylcyclopentanone Enamines
The Diels-Alder reaction is a concerted [4+2] cycloaddition used to form six-membered rings. wikipedia.org Enamines, which can be readily formed from ketones like this compound and a secondary amine, can function as electron-rich dienophiles in these reactions. While specific studies detailing the Diels-Alder reactions of enamines derived directly from this compound are not prevalent in the surveyed literature, the principles of such reactions are well-established. princeton.edu
In a related example, the unstable intermediate 3,4-dimethylcyclopentadienone, generated from a derivative of 3,4-dimethylcyclopent-2-en-1-one, undergoes a spontaneous self-Diels-Alder cycloaddition to form a dimeric endo adduct. orgsyn.orgorgsyn.org This demonstrates the utility of the dimethylcyclopentane framework in [4+2] cycloadditions, where one molecule acts as the diene and another as the dienophile. orgsyn.org
The stereochemical outcome of Diels-Alder reactions is highly predictable. The reaction is stereospecific with respect to both the diene and the dienophile. iranchembook.ir Furthermore, when cyclic dienes or dienophiles are used, diastereoselectivity is observed, governed by the "endo rule." youtube.com The endo rule states that the transition state where the substituents of the dienophile are oriented towards the π-system of the diene is generally favored due to secondary orbital interactions. youtube.com This leads to the formation of the endo diastereomer as the major product. youtube.com In the context of an enamine derived from this compound, the stereochemistry of the methyl groups on the cyclopentane ring would influence the facial selectivity of the approach of the diene, potentially leading to high diastereoselectivity in the formation of the resulting polycyclic adduct.
(4+3) Cycloaddition Strategies for Seven-Membered Ring Formation
The [4+3] cycloaddition is a valuable strategy for the convergent synthesis of seven-membered rings, which are common motifs in natural products but are challenging to form via standard cyclization methods due to unfavorable entropy and ring strain. sci-hub.seillinois.edu This reaction typically involves the combination of a 4π-electron component (a 1,3-diene) with a 3-atom, 2π-electron component, which is often a reactive allyl cation or its equivalent, such as an oxyallyl cation. illinois.edu
While no direct examples utilizing a derivative of this compound in a [4+3] cycloaddition were found in the surveyed literature, the established methodologies provide a clear blueprint for its potential application. Oxyallyl cations are commonly generated in situ from precursors like α,α'-dihaloketones. illinois.edu Therefore, a hypothetical α,α'-dihalo-3,4-dimethylcyclopentanone could serve as a precursor to a substituted three-carbon component for reaction with a diene like furan (B31954) or cyclopentadiene. The reaction would be expected to generate a bicyclic seven-membered ring system. The stereochemistry of the methyl groups on the cyclopentanone ring would be expected to direct the diastereoselectivity of the cycloaddition. frontiersin.org
| Cycloaddition Type | Reactant 1 (derived from cyclopentanone) | Reactant 2 | Product Type |
| Diels-Alder [4+2] | 3,4-Dimethylcyclopentadienone (as dienophile) | 3,4-Dimethylcyclopentadienone (as diene) | Dimeric bicyclic adduct |
| (Hypothetical) [4+3] | Oxyallyl cation from α,α'-dihalo-3,4-dimethylcyclopentanone | 1,3-Diene (e.g., Furan) | Bicyclic seven-membered ring |
Computational and Theoretical Investigations on 3,4 Dimethylcyclopentanone
Application of Density Functional Theory (DFT) for Molecular Studies
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure and properties of molecules. nih.govchemrxiv.org It offers a balance between accuracy and computational cost, making it suitable for studying systems like 3,4-dimethylcyclopentanone. DFT calculations have been instrumental in exploring reaction mechanisms, predicting stereoselectivity, analyzing conformations, and understanding solvent effects. nih.govchemrxiv.orgiitr.ac.inresearchgate.netscispace.comacs.orgescholarship.org
DFT calculations are frequently employed to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates to elucidate reaction pathways. nih.govchemrxiv.orgiitr.ac.inescholarship.org For instance, in the context of rhodium-catalyzed cross-coupling reactions of ketones, DFT has been used to explore the entire catalytic cycle, including oxidative addition, transmetallation, and reductive elimination steps. chemrxiv.org Such studies help in understanding how the catalyst, substrates, and reaction conditions influence the reaction outcome.
Computational investigations into the Wittig reaction involving cyclopentanone (B42830) and its derivatives have utilized DFT at the B3LYP/6-31G** level of theory to locate transition states for the formation and decomposition of the oxaphosphetane intermediate. iitr.ac.in These calculations provide a detailed picture of the reaction mechanism at a molecular level.
Furthermore, DFT has been applied to understand the mechanism of the aldol-Tishchenko reaction for the synthesis of 1,3-amino alcohols, where sulfinimines derived from dimethylcyclopentanone are used. escholarship.org These computational studies have been crucial in rationalizing the observed stereochemical outcomes by identifying the rate- and stereochemistry-determining step, which was found to be the intramolecular hydride transfer. acs.orgescholarship.org The calculations showed that all preceding steps are reversible. acs.orgescholarship.org
| Reaction Type | Computational Focus | Key Findings | Reference |
|---|---|---|---|
| Rhodium-Catalyzed Cross-Coupling | Exploration of the full catalytic cycle (oxidative addition, transmetallation, reductive elimination). | The reductive elimination step has the highest energy barrier, and regioselectivity is influenced by β-substituents. | chemrxiv.org |
| Wittig Reaction | Localization of transition states for oxaphosphetane formation and decomposition. | Provided a detailed mechanistic pathway for the reaction of cyclic ketones with phosphorus ylides. | iitr.ac.in |
| Aldol-Tishchenko Reaction | Identification of the rate- and stereochemistry-determining step. | The intramolecular hydride transfer is the irreversible and selectivity-determining step, rationalizing the observed 1,3-anti product formation. | acs.orgescholarship.org |
A significant application of DFT is in predicting and explaining the stereochemical outcomes of reactions involving chiral molecules like this compound. By calculating the energies of different stereoisomeric transition states, researchers can predict which product is likely to be favored.
In the aldol-Tishchenko reaction, DFT calculations successfully rationalized why the 1,3-anti product is favored. acs.orgescholarship.org The calculations revealed that the chair-like transition state leading to the anti-product allows the bulky substituent on the C3 carbon to occupy an equatorial position, which is energetically more favorable. escholarship.org The stereochemical orientation of products derived from dimethylcyclopentanone has been unequivocally identified using crystallography and rationalized through extensive DFT calculations. escholarship.org
DFT has also been used to understand the stereoselectivity in reactions of enolates derived from substituted cyclopentanones. nih.gov Torsional effects, which can significantly influence π-facial selectivity, have been investigated using computational models. These studies have shown that in the absence of strong electrostatic interactions, torsional strain can be a dominant factor in determining the stereochemical outcome of reactions. nih.gov
The cyclopentanone ring is not planar and can adopt various conformations. For this compound, the relative orientation of the two methyl groups (cis or trans) and their positions (equatorial or axial) lead to different conformers with distinct energies. DFT calculations are crucial for determining the geometries and relative stabilities of these conformers. nih.govchemrxiv.orgresearchgate.netscispace.com
For the related (R)-3-methylcyclopentanone, DFT calculations have shown the existence of two dominant conformers: one with the methyl group in an equatorial position and another with it in an axial position. researchgate.net The energy difference between these conformers is small, and their relative populations can be influenced by temperature and solvent. researchgate.net Similar principles apply to this compound, where the interplay of steric interactions between the methyl groups and the carbonyl group dictates the preferred conformations.
Theoretical studies on substituted cyclopentanones and their corresponding enols have used DFT to investigate their relative stabilities. scispace.com These calculations help in understanding the factors that govern the keto-enol tautomerism in these systems.
| Molecule | Conformer | Computational Method | Relative Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| (R)-3-Methylcyclopentanone | Equatorial | DFT/B3LYP/aug-cc-pVDZ | 0.00 | researchgate.net |
| (R)-3-Methylcyclopentanone | Axial | DFT/B3LYP/aug-cc-pVDZ | ~0.5 - 1.0 (Varies with solvent) | researchgate.net |
| cis-3,4-Dimethylcyclopentanone (B94645) | (e,a) or (a,e) half-chair | CPL Spectroscopy | Rapidly interconverting enantiomeric conformers | researchgate.net |
Reactions and conformational equilibria are often significantly influenced by the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used in conjunction with DFT to account for the effects of the solvent. nih.govresearchgate.netscispace.com In the PCM framework, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution.
Studies on (R)-3-methylcyclopentanone have employed DFT with the PCM to investigate the influence of various solvents on the conformational equilibrium and spectroscopic properties. researchgate.net These calculations have shown that the relative energies of the equatorial and axial conformers can change with solvent polarity. researchgate.net The PCM has also been used in studying reaction mechanisms in solution, providing more realistic energy profiles that can be compared with experimental data. iitr.ac.in For instance, the Wittig reaction of cyclopentanone has been studied in the gas phase and in tetrahydrofuran (B95107) (THF) solvent using the IEFPCM model. iitr.ac.in
Computational Spectroscopy (e.g., Calculated IR, CD, OR Spectra)
Computational methods are invaluable for interpreting and predicting spectroscopic data. DFT calculations can provide theoretical infrared (IR), electronic circular dichroism (CD), and optical rotation (OR) spectra that can be compared with experimental measurements. researchgate.netscispace.com
Vibrationally resolved electronic circular dichroism (ECD) spectra have also been computed for the dominant conformers of (R)-(+)-3-methylcyclopentanone, taking into account both Franck-Condon and Herzberg-Teller contributions. researchgate.net These advanced computational approaches are necessary to accurately reproduce the fine structure observed in experimental spectra. researchgate.net Theoretical calculations of IR spectra also aid in the assignment of vibrational modes to specific conformers. researchgate.net
| Spectroscopic Property | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Electronic Circular Dichroism (ECD) | TD-DFT, B3LYP/aug-cc-pVDZ | Equatorial and axial conformers exhibit opposite CD signals. The calculated spectrum matches experimental data well. | researchgate.netresearchgate.net |
| Optical Rotation (OR) | DFT, B3LYP/aug-cc-pVDZ | Excellent agreement between calculated and experimental OR values in cyclohexane. | researchgate.net |
| Infrared (IR) Spectra | DFT/PCM | Calculated frequencies for equatorial and axial conformers show different shifts with solvent polarity, aiding in conformer identification. | researchgate.net |
Transition State Characterization and Reaction Pathway Mapping
Computational and theoretical investigations into this compound have provided valuable insights into the energetics and mechanisms of its conformational changes and chemical reactions. These studies, employing various computational methods, have focused on characterizing the transition states and mapping the reaction pathways for processes such as ring inversion, photochemical decomposition, and synthetic transformations.
A key area of investigation has been the conformational dynamics of the cyclopentanone ring. For cis-3,4-dimethylcyclopentanone, studies utilizing Circular-Polarization-of-Luminescence (CPL) spectroscopy have revealed that the molecule exists as a pair of rapidly interconverting enantiomeric half-chair conformers. researchgate.netacs.org Computational analysis of this process has allowed for the characterization of the transition state for ring inversion in the first excited singlet state (S1(nπ*)). The energy barrier for this inversion has been determined, providing a quantitative measure of the conformational flexibility of the molecule in an excited state. researchgate.net
Table 1: Calculated Ring Inversion Barrier for cis-3,4-Dimethylcyclopentanone
| Parameter | Value | State | Method |
| Ring Inversion Barrier | 12 ± 1.5 kJ/mol | S1(nπ*) | CPL Spectroscopy |
This table presents the experimentally determined energy barrier for the ring inversion of cis-3,4-dimethylcyclopentanone in its first excited singlet state, as derived from CPL spectroscopy studies.
Reaction pathway mapping has also been explored for the photochemical decomposition of trans-3,4-dimethylcyclopentanone. acs.orgacs.org The photolysis of this isomer leads to a variety of products, the nature of which suggests the operation of specific reaction pathways initiated by the absorption of light. rsc.org The formation of products such as cis-2,3-dimethylcyclopentanone, various unsaturated aldehydes (cis- and trans-4-methylhex-4-enal, 2,3-dimethylpent-4-enal), cyclobutane (B1203170) derivatives (cis- and trans-1,2-dimethylcyclobutane), and smaller fragments like ethene and carbon monoxide is consistent with mechanisms involving the formation of biradical intermediates. rsc.org These pathways are analogous to the well-known Norrish Type I and Type II reactions in cyclic ketones. scispace.com While detailed computational data on the transition state energies for each step of the decomposition of this compound is not extensively documented, the product distribution strongly implies the existence of specific, competing reaction channels originating from an excited state.
Furthermore, the stereochemical outcomes of reactions involving cis-3,4-dimethylcyclopentanone, such as the Bucherer-Bergs and Strecker reactions, are intrinsically linked to the preferred conformations of the cyclopentane (B165970) ring and the transition states of the reaction pathways. researchgate.netresearchgate.net The observed stereoselectivity in these syntheses suggests that the transition state geometries are influenced by the steric and electronic properties of the dimethyl-substituted ring, favoring the formation of one diastereomer over the other. researchgate.net While explicit computational mapping of these specific reaction pathways is not detailed in the available literature, the results point to a clear energetic preference in the transition states that dictates the final product structure.
The formation of the 3,4-dimethylcyclopentenone scaffold via the Nazarov cyclization also involves a well-defined reaction pathway that has been the subject of computational study for analogous systems. researchgate.netnih.gov The mechanism is understood to proceed through the protonation of a divinyl ketone precursor, followed by a 4π-electrocyclic ring closure and subsequent elimination to form the cyclopentenone product. nih.gov Computational studies on related substrates have characterized the transition states for these steps, calculating their geometries and activation energies. These studies provide a model for understanding the reaction pathway leading to the synthesis of precursors for this compound.
Advanced Analytical Characterization Techniques for 3,4 Dimethylcyclopentanone
Spectroscopic Methods for Structural and Stereochemical Elucidation
Spectroscopic techniques are indispensable for probing the molecular architecture of 3,4-dimethylcyclopentanone.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural and stereochemical elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the connectivity of atoms.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 3,4-dimethylcyclopent-2-enone (B1580612), the spectrum shows signals corresponding to the carbonyl carbon, the olefinic carbons, the aliphatic carbons of the ring, and the methyl carbons. orgsyn.org The chemical shift of the carbonyl carbon is typically found at a low field (downfield), which is characteristic of ketones. In studies of related spirohydantoin derivatives of cis-3,4-dimethylcyclopentanone (B94645), ¹³C NMR was instrumental in determining the stereochemistry of the products. cdnsciencepub.comresearchgate.net
Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.05-1.09 | Doublet | 3H | Methyl group |
| 1.83-1.87 | Quartet | 1H | Methine proton |
| 1.98 | Singlet | 3H | Methyl group |
| 2.45-2.51 | Quartet | 1H | Methine proton |
| 2.67-2.70 | Multiplet | 1H | Methine proton |
This table is based on predicted data and data from the related compound 3,4-dimethylcyclopent-2-enone.
Interactive Data Table: ¹³C NMR Spectral Data for 3,4-dimethylcyclopent-2-enone
| Chemical Shift (ppm) | Assignment |
| 17.0 | Methyl Carbon |
| 18.8 | Methyl Carbon |
| 38.8 | Aliphatic Carbon |
| 44.2 | Aliphatic Carbon |
| 130.3 | Olefinic Carbon |
| 182.6 | Olefinic Carbon |
| 208.9 | Carbonyl Carbon |
Source: Organic Syntheses Procedure. orgsyn.org
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. nist.gov The position of this band can provide clues about the ring size; for instance, cyclopentanones typically show a C=O stretch at a higher frequency (around 1750 cm⁻¹) compared to cyclohexanones (around 1715 cm⁻¹). pressbooks.publibretexts.org
For the related unsaturated ketone, 3,4-dimethylcyclopent-2-enone, the IR spectrum shows a strong carbonyl stretch around 1712 cm⁻¹ and a C=C stretching absorption around 1619 cm⁻¹, confirming the presence of an α,β-unsaturated ketone system. orgsyn.org The NIST WebBook provides a gas-phase IR spectrum for this compound. nist.gov
Interactive Data Table: Characteristic IR Absorption Frequencies for Cyclopentanones
| Functional Group | Absorption Range (cm⁻¹) | Notes |
| C=O Stretch | 1740-1750 | Characteristic for cyclopentanones. libretexts.org |
| C-H Stretch (Aliphatic) | 2850-3000 | Indicates the presence of sp³ hybridized C-H bonds. |
Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When coupled with Gas Chromatography (GC-MS), it becomes a powerful technique for separating and identifying individual components in a mixture.
The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight (112.17 g/mol ). nist.govnih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. For instance, the loss of a CO molecule is a common fragmentation pathway for cyclic ketones. The NIST WebBook contains the electron ionization mass spectrum for this compound. nist.gov GC-MS has been utilized in the analysis of various samples, including cocoa beans and shells, where this compound was identified as a constituent. unito.it
Interactive Data Table: Key Mass Spectral Data for trans-3,4-Dimethylcyclopentanone
| m/z Value | Significance |
| 69 | Top Peak |
| 42 | 2nd Highest Peak |
| 41 | 3rd Highest Peak |
Source: PubChem. nih.gov
Chromatographic Separation Techniques
Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures or natural sources, as well as for the separation of its stereoisomers.
Gas Chromatography (GC) is a widely used technique for separating volatile compounds. The retention time, the time it takes for a compound to travel through the GC column, is a characteristic property that can be used for identification. The purity of synthesized 3,4-dimethylcyclopent-2-enone has been established using GC analysis. orgsyn.org Analytical gas chromatography has also been employed to separate the cis and trans isomers of this compound, with the trans-isomer having a shorter retention time than the cis-isomer under specific conditions. cdnsciencepub.com Complexation gas chromatography has been used for the enantiomer resolution of related cyclic ketones like trans-2,5-dimethylcyclopentanone. acs.org
Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly higher resolution than conventional GC and is particularly useful for analyzing complex mixtures. GC×GC coupled with time-of-flight mass spectrometry (TOFMS) has been used to identify polar petroleum metabolites in groundwater, including trans-3,4-dimethylcyclopentanone. nemc.us
Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is another powerful separation technique that is well-suited for less volatile compounds or for the separation of isomers. Flash chromatography, a type of liquid chromatography, has been used to purify related cyclopentanone (B42830) derivatives. wiley-vch.de While specific applications of LC for the separation of this compound isomers are not extensively detailed in the provided context, HPLC is a standard method for tracking reaction progress and purity in syntheses involving cyclopentanone structures. Chiral HPLC, using chiral stationary phases, is a key technique for the separation of enantiomers of chiral compounds, a method that would be applicable to the enantiomers of this compound. wiley-vch.de
Sample Pretreatment and Derivatization for Enhanced Analysis
Effective analysis of this compound, especially in complex matrices or for trace-level detection, often requires specific sample preparation steps. Pretreatment and derivatization are key strategies to improve the compound's properties for analytical instrumentation, primarily for chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). acs.org
Pretreatment: The primary goal of sample pretreatment is to isolate this compound from interfering substances and concentrate it for analysis. Common techniques include:
Solvent Extraction: Used to separate the ketone from a sample matrix based on its solubility.
Distillation: Can be employed to purify the compound from less volatile or non-volatile impurities. orgsyn.orgorgsyn.org
Solid-Phase Extraction (SPE): Allows for the selective adsorption of the analyte onto a solid support, followed by elution with a suitable solvent, effectively cleaning up the sample.
Derivatization: Derivatization involves chemically modifying the this compound molecule to enhance its analytical characteristics. acs.org For ketones, this is particularly useful for improving chromatographic behavior and detection sensitivity.
Improved Volatility and Thermal Stability for GC: Compounds with polar functional groups can exhibit poor peak shapes in GC. Derivatization converts the ketone into a more volatile and stable derivative. acs.org
Enhanced Detector Response: Modification can introduce groups that are more responsive to specific detectors (e.g., electron capture detector).
Chiral Analysis: For separating the enantiomers of this compound, derivatization with a chiral reagent can form diastereomers, which can then be separated on a non-chiral chromatographic column.
Common derivatization reactions for ketones like this compound include the formation of oximes, hydrazones (e.g., with 2,4-dinitrophenylhydrazine), or acetals. acs.orgoup.com For instance, the formation of a 2,4-dinitrophenylhydrazone derivative not only aids in identification but also provides a chromophore for UV-Vis detection in HPLC. acs.orgoup.com In the context of chiral separations, complexation gas chromatography using optically active metal chelates has been shown to resolve cyclic ketones like trans-2,5-dimethylcyclopentanone without prior derivatization, a technique applicable to this compound. lookchem.com
| Technique | Reagent/Method | Purpose | Analytical Method |
|---|---|---|---|
| Silylation | e.g., Trimethylsilylation | Increases volatility, improves peak shape. | GC, GC-MS |
| Hydrazone Formation | 2,4-Dinitrophenylhydrazine (DNPH) | Introduces a chromophore for UV detection. | HPLC-UV |
| Oxime Formation | o-(2,3,4,5,6-Pentafluorobenzyl) hydroxylamine (B1172632) (PFBHA) | Enhances sensitivity for electron capture detection. | GC-ECD |
| Diastereomer Formation | Chiral derivatizing agent | Enables separation of enantiomers on achiral columns. | GC, HPLC |
Chiroptical Spectroscopy for Enantiomeric Excess and Conformational Studies
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are indispensable for determining the absolute configuration and conformational equilibria of chiral molecules like the enantiomers of this compound. rsc.orgnist.gov Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental spectra to make definitive stereochemical assignments. researchgate.netresearchgate.net
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength, focusing on electronic transitions. rsc.orgnist.gov For ketones like this compound, the n→π* electronic transition of the carbonyl group, which occurs in the UV region (around 280-320 nm), is typically the most studied. researchgate.net This transition is inherently sensitive to the chiral environment, making ECD a powerful tool for stereochemical analysis.
The sign and magnitude of the Cotton effect in the ECD spectrum are characteristic of a specific enantiomer. Theoretical studies on the closely related (R)-(+)-3-methylcyclopentanone show that the ECD spectrum is highly sensitive to the conformation of the cyclopentanone ring (axial vs. equatorial position of the methyl group). researchgate.netdiva-portal.org By comparing the experimentally measured ECD spectrum with spectra predicted computationally for different stereoisomers and conformers, the absolute configuration of this compound can be determined. researchgate.netresearchgate.net The solvent and temperature can also influence the ECD spectrum by shifting conformational equilibria, providing further thermodynamic insights. researchgate.net
| Compound | Transition | Observed Feature | Significance |
|---|---|---|---|
| (R)-(+)-3-Methylcyclopentanone | n→π* | Negative Cotton Effect | Characteristic for the (R)-configuration, sensitive to conformer population. researchgate.net |
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region. rsc.orgnist.gov VCD spectra provide a rich source of stereochemical information, as they contain numerous bands corresponding to the various vibrational modes of the molecule. nih.gov
For this compound, the C-H stretching and bending modes, as well as the C=O stretching frequency, are particularly informative. VCD is highly sensitive to the molecule's three-dimensional structure, including the relative orientations of the methyl groups (cis/trans) and the puckering of the cyclopentanone ring. Experimental VCD spectra, when compared with DFT-predicted spectra for all possible stereoisomers, allow for an unambiguous assignment of the absolute configuration. researchgate.net This combined experimental and theoretical approach has been successfully applied to determine the conformer populations of (R)-(+)-3-methylcyclopentanone, demonstrating its utility for the 3,4-dimethyl analogue. researchgate.net
Optical Rotation (OR)
Optical Rotation (OR) is the measurement of the angle by which a plane of polarized light is rotated when passing through a solution of a chiral compound. rsc.orgnist.gov It is a classical chiroptical technique and is often reported as specific rotation [α]. The sign (+ or -) and magnitude of the rotation are characteristic of a chiral molecule at a specific wavelength (commonly the sodium D-line, 589 nm), concentration, and solvent.
For the enantiomers of this compound, the optical rotation provides a direct measure of enantiomeric purity. A racemic mixture (50:50 of each enantiomer) will have an optical rotation of zero. Theoretical calculations using DFT can predict the specific rotation of each enantiomer. researchgate.netresearchgate.net Excellent agreement between calculated and experimental OR values for (R)-(+)-3-methylcyclopentanone in various solvents has been demonstrated, validating the power of this approach for assigning absolute configuration. researchgate.netresearchgate.net For example, the specific rotation of (3R:4R)-3,4-Dimethylcyclopentanone has been reported as [α]D -73.4° in chloroform. leidenuniv.nl
X-ray Diffraction for Solid-State Structure
X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.net
While obtaining a suitable single crystal of this compound itself can be challenging due to its low melting point, derivatives are often prepared to facilitate crystallization. A study involving the Bucherer-Bergs and Strecker reactions with cis-3,4-dimethylcyclopentanone led to the formation of spirohydantoin derivatives. researchgate.net The structures of these crystalline products were successfully determined by single-crystal X-ray diffraction. This analysis unambiguously confirmed the stereochemistry of the reaction products and provided detailed insight into the conformation of the cyclopentane (B165970) ring within these derivatives. researchgate.net The results showed that the cyclopentane ring's preferred conformation dictates the stereochemical outcome of the reactions. researchgate.net Such studies are invaluable for validating the results from spectroscopic and computational methods.
| Derivative | Method | Key Finding |
|---|---|---|
| spiro-5'-hydantoin derivative of cis-3,4-dimethylcyclopentanone | Single-Crystal X-ray Diffraction | Confirmed the stereochemical course of the synthesis reaction and the conformation of the cyclopentane ring. |
Applications and Derivatization of 3,4 Dimethylcyclopentanone in Specialized Organic Synthesis
Role as a Key Intermediate in Complex Molecule Synthesis
3,4-Dimethylcyclopentanone, particularly its optically active isomers, serves as a crucial intermediate in the synthesis of more complex molecules. Its five-membered ring structure, functionalized with a ketone and defined stereocenters, makes it an ideal starting point for building larger, polycyclic systems. The carbonyl group provides a reactive handle for a wide array of chemical transformations, including nucleophilic additions, reductions, and elaborations into heterocyclic systems. The stereochemistry of the methyl groups at the C3 and C4 positions plays a critical role in directing the stereochemical outcome of subsequent bond-forming reactions, a vital feature in the asymmetric synthesis of bioactive compounds.
Synthesis of Optically Active Cyclic Amino Acids
A significant application of this compound is its use as a precursor for the stereoselective synthesis of optically active cyclic amino acids. These conformationally constrained amino acids are of great interest in medicinal chemistry as they can impart improved potency, selectivity, and metabolic stability to peptide-based drugs.
Patented methods describe the conversion of chiral 3,4-disubstituted cyclopentanones, such as (S,S)-3,4-dimethylcyclopentanone, into complex cyclic amino acids. google.com One such target molecule is (3S, 4S)-(1-aminomethyl-3,4-dimethyl-cyclopentyl)-acetic acid, a GABA analogue. googleapis.com The synthesis leverages the cyclopentanone (B42830) core to construct the final amino acid structure through a series of well-established organic reactions.
For instance, the synthesis of the trans-dimethyl cyclopentanone intermediate can be achieved through a sequence involving a Diels-Alder reaction, reduction, and subsequent oxidation and cyclization steps. This intermediate is then elaborated to the final amino acid.
Table 1: Exemplary Synthetic Pathway to a Key Cyclic Amino Acid Analogue
| Step | Reactant(s) | Key Transformation | Product |
|---|---|---|---|
| 1 | 3,4-trans-dimethyl cyclopentanone | Knoevenagel condensation with ethyl cyanoacetate | Ethyl 2-cyano-2-(3,4-dimethylcyclopentylidene)acetate |
| 2 | Product of Step 1 | Michael addition of nitromethane | Ethyl 2-cyano-2-((1-(nitromethyl)-3,4-dimethylcyclopentyl))acetate |
| 3 | Product of Step 2 | Reduction of nitro group (e.g., with Raney Nickel) | (1-(aminomethyl)-3,4-dimethylcyclopentyl)acetonitrile derivative |
This table represents a generalized synthetic approach; specific reagents and conditions can vary based on the detailed procedure.
Precursor in Medicinal Chemistry for Analgesics and Psychiatric Agents
The optically active cyclic amino acids derived from this compound are potent modulators of central nervous system targets and have been developed as potential treatments for pain and various psychiatric disorders. researchgate.net Specifically, compounds like (3S, 4S)-(1-aminomethyl-3,4-dimethyl-cyclopentyl)-acetic acid, known as Atagabalin (PD-0200390), bind to the α2δ subunit of voltage-gated calcium channels. newdrugapprovals.org This mechanism is shared by established drugs like gabapentin (B195806) and pregabalin, which are used to treat neuropathic pain, epilepsy, and anxiety disorders. researchgate.net
Atagabalin was developed by Pfizer and investigated as a treatment for insomnia and neuropathic pain. newdrugapprovals.org Although its development was discontinued (B1498344) after Phase II trials, its synthesis demonstrates the direct application of this compound as a starting material for medicinally relevant compounds targeting significant neurological pathways. researchgate.net
Building Block for Natural Product Synthesis
The chiral scaffold of this compound makes it a valuable starting material for the total synthesis of natural products. The cyclopentane (B165970) ring is a common motif in many biologically active natural molecules, and starting with a pre-formed, stereochemically defined ring can significantly shorten synthetic routes and improve efficiency.
Precursor in the Synthesis of Substituted Indoles (e.g., Trikentrin A)
While research has demonstrated the use of dimethylcyclopentanone isomers in the synthesis of complex indoles, sourcing a direct synthesis of Trikentrin A from the 3,4-isomer is not explicitly detailed in the reviewed literature. A notable synthesis of (±)-cis- and (±)-trans-Trikentrin A, a class of antimicrobial alkaloids from a marine sponge, was accomplished by Boger and colleagues. purdue.edu This synthesis utilized the pyrrolidine (B122466) enamine of cis/trans-2,4-dimethyl cyclopentanone in a key heteroaromatic azadiene Diels-Alder reaction. purdue.edu This highlights the utility of the dimethylcyclopentanone scaffold in general for such complex syntheses, although a specific pathway from the 3,4-isomer for this particular natural product is not confirmed.
Application in Cycloaddition Strategies for Fused Ring Systems
Cycloaddition reactions are powerful tools in organic synthesis for rapidly building molecular complexity and forming cyclic systems with high stereocontrol. rsc.orgresearchgate.net The cyclopentanone ring system is a suitable core for participating in or being constructed by such strategies.
A key strategy in the synthesis of Trikentrin A from a dimethylcyclopentanone isomer involves a Diels-Alder reaction, a [4+2] cycloaddition, to construct a 1,2-diazine intermediate which is later converted into the indole (B1671886) core. purdue.edu This showcases how the cyclopentane ring can be used as a foundation to build adjacent fused ring systems. While this specific example starts from the 2,4-isomer, the principle applies broadly. The defined stereochemistry of the methyl groups on the cyclopentane ring is crucial for controlling the facial selectivity of the cycloaddition, thereby determining the stereochemistry of the final natural product. purdue.edu
Precursor for the Synthesis of Chiral Phosphines
Information regarding the specific application of this compound as a precursor for the synthesis of chiral phosphines could not be identified in the reviewed scientific literature. While other isomers, such as 2,2-dimethylcyclopentanone, are known to be starting materials for certain classes of chiral phosphine (B1218219) ligands, this application is not documented for the 3,4-disubstituted variant.
Occurrence and Formation in Biomass Conversion Products
The investigation into the chemical composition of bio-oils, derived from the thermochemical conversion of biomass, has led to the identification of a wide array of organic compounds. Among these, this compound has been detected, particularly in products from the pyrolysis of specific biomass feedstocks. Its presence is significant as it provides insights into the complex reaction pathways that occur during biomass degradation and offers potential for the synthesis of valuable chemicals from renewable sources.
Identification in Bio-oils from Pyrolysis Processes
This compound has been identified as a constituent of bio-oils produced through the hydrothermal pyrolysis of marine biomass. mdpi.comnih.gov Specifically, its presence was confirmed in the bio-oil derived from the brown macroalgae Sargassum when subjected to pyrolysis at 260°C (S260 bio-oil). mdpi.comnih.gov This identification was made possible through the use of analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation and identification of individual components within the complex mixture of the bio-oil. mdpi.comnih.gov The formation of this specific ketone is noted to be dependent on the reaction temperature, as it was detected in the S260 bio-oil but not in the bio-oil produced at a lower temperature of 230°C (S230 bio-oil). mdpi.comnih.gov This suggests that specific reaction pathways leading to the formation of this compound are activated at higher temperatures during the hydrothermal pyrolysis of Sargassum. mdpi.comnih.gov
The broader context of ketone formation in bio-oils is well-established, with various cyclic ketones being identified as products of biomass liquefaction and pyrolysis. researchgate.netcsic.es For instance, studies on the liquefaction of cellulose, a major component of biomass, have shown the formation of cyclic ketones like 2,4-dimethylcyclopentanone. researchgate.net The formation of these cyclic ketones is often attributed to reactions such as aldol (B89426) condensation of smaller degradation products. researchgate.net Bio-oils are complex mixtures containing a variety of oxygenated compounds, including aldehydes, ketones, phenols, and organic acids, which result from the partial decomposition of biomass. csic.esdiva-portal.org
Table 1: Identification of this compound in Bio-oil
| Biomass Source | Conversion Process | Processing Temperature | Bio-oil Fraction | Reference |
| Sargassum (Marine Macroalgae) | Hydrothermal Pyrolysis | 260°C | S260 Bio-oil | mdpi.comnih.gov |
Potential Origin from Terpenes
The presence of this compound and other cyclopentanone derivatives in the bio-oil from Sargassum suggests a potential origin from the degradation of terpenes present in the macroalgae. researchgate.net Terpenes are a large and diverse class of organic compounds produced by a variety of plants and algae. researchgate.netgoogle.com These compounds are known to undergo cyclization reactions to form a wide range of cyclic structures, including cyclopentanones. researchgate.net Therefore, it is plausible that the terpenes naturally occurring in Sargassum serve as precursors for the formation of this compound during the hydrothermal pyrolysis process. researchgate.net
Conclusion and Future Research Directions
Summary of Current Knowledge on 3,4-Dimethylcyclopentanone
This compound is a saturated cyclic ketone with the chemical formula C₇H₁₂O. The presence of two stereocenters at positions 3 and 4 gives rise to two diastereomers: cis-3,4-dimethylcyclopentanone (B94645) and trans-3,4-dimethylcyclopentanone. Each of these diastereomers can exist as a pair of enantiomers.
The synthesis of this compound, particularly in a stereoselective manner, has been a subject of research. One documented method for the preparation of optically active 3,4-disubstituted cyclopentanones involves a multi-step synthesis starting from commercially available materials like (R)-2-methyl-succinic acid 4-methyl ester. google.com Another approach describes the synthesis of the cis isomer from 3,4-dimethylhexanedioic acid. chemicalbook.com These syntheses highlight the importance of controlling the stereochemistry of the methyl groups, which significantly influences the physical and chemical properties of the resulting molecule.
The physical properties of this compound have been characterized to some extent. The available data for the mixture of isomers includes its molecular weight, boiling point, and density. Spectroscopic data, including infrared (IR) and mass spectrometry (MS), are available and provide insights into its molecular structure and fragmentation patterns. nist.gov The IR spectrum shows a characteristic strong absorption for the carbonyl group (C=O), while the mass spectrum reveals fragmentation patterns typical of cyclic ketones.
Unresolved Challenges and Open Questions
Despite the existing knowledge, several challenges and open questions remain in the study of this compound. A primary challenge lies in the development of highly efficient and stereoselective synthetic routes to access all four stereoisomers in high purity. While some methods exist, they can be lengthy or require specific chiral starting materials. The development of catalytic asymmetric methods that can control both relative and absolute stereochemistry from simple achiral precursors is an ongoing area of interest in organic synthesis.
The detailed reactivity of the individual stereoisomers of this compound is not extensively documented. Understanding how the cis and trans configurations of the methyl groups influence the reactivity of the carbonyl group and the adjacent α-carbons is crucial for its application as a synthetic intermediate. For instance, the stereochemical outcome of enolate formation and subsequent reactions is likely to be highly dependent on the diastereomeric form of the starting ketone.
Prospects for Novel Synthetic Methodologies
The future of synthesizing this compound and its derivatives is likely to be shaped by advancements in catalytic and biocatalytic methods. Modern synthetic strategies for cyclopentanones, such as the Pauson-Khand reaction, Nazarov cyclization, and various annulation strategies, could potentially be adapted for the stereocontrolled synthesis of this compound. acs.orgorganic-chemistry.org The development of new catalysts and reaction conditions will be key to improving the efficiency and selectivity of these transformations.
Biocatalysis offers a promising avenue for the enantioselective synthesis of chiral cyclopentanones. acs.org The use of enzymes, such as ketoreductases or lipases, could enable the kinetic resolution of racemic mixtures of this compound or the asymmetric reduction of a prochiral precursor to afford a single enantiomer of the corresponding alcohol, which can then be oxidized to the ketone. researchgate.netchemistryconnected.com The engineering of enzymes with tailored substrate specificities could provide highly efficient routes to optically pure stereoisomers of this compound.
Potential for New Applications in Material Science and Bio-inspired Synthesis
While specific applications for this compound are not yet widely established, the cyclopentanone (B42830) scaffold is a key structural motif in a variety of biologically active natural products and pharmaceuticals. nih.govorganic-chemistry.org The chiral nature of this compound makes it an attractive building block for the synthesis of complex target molecules where stereochemistry is crucial for biological activity. Its derivatives could be explored as precursors to prostaglandins, carbocyclic nucleosides, and other compounds with potential therapeutic applications. nih.gov
In the realm of material science, cyclopentanone derivatives have been investigated for applications such as photoinitiators in two-photon photopolymerization. mdpi.com The specific properties of this compound, such as its polarity and potential for further functionalization, could make it a candidate for the development of novel polymers, liquid crystals, or other advanced materials. Further research is needed to explore how the stereochemistry of the methyl groups might influence the bulk properties of such materials.
Bio-inspired synthesis, which mimics nature's strategies for constructing complex molecules, could also provide new contexts for the use of this compound. The cyclopentane (B165970) ring is a common feature in natural products, and understanding the enzymatic pathways for their formation can inspire the design of new synthetic routes. This compound could serve as a model system for studying biomimetic cyclization reactions or as a starting material for the synthesis of natural product analogues.
Advanced Computational Modeling and Machine Learning in Predicting Reactivity and Selectivity
Advanced computational tools are poised to play a significant role in deepening our understanding of this compound. Density Functional Theory (DFT) calculations can be employed to investigate the conformational landscape of the cis and trans isomers, determine their relative stabilities, and predict their spectroscopic properties. mdpi.comresearchgate.netresearchgate.net Such studies can provide valuable insights into the relationship between stereostructure and molecular properties, which can be difficult to probe experimentally.
Furthermore, computational modeling can be used to elucidate reaction mechanisms and predict the reactivity and selectivity of this compound in various chemical transformations. By modeling the transition states of reactions, it is possible to understand why a particular stereoisomer is formed preferentially and to design catalysts or reaction conditions that favor the formation of a desired product.
Q & A
Q. What are the common synthetic routes for 3,4-Dimethylcyclopentanone, and how can their efficiency be optimized?
The synthesis of this compound typically involves cyclization of diketones or ketone alkylation. A patented method describes the use of 4-chlorophenylmethyl precursors with dimethyl groups under acid catalysis to form the cyclopentanone backbone . To optimize yields, researchers should:
- Monitor reaction temperature (e.g., maintaining 0–5°C during nitration steps to avoid side reactions) .
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Employ gas chromatography (GC) or HPLC to track reaction progress and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : Analyze and spectra to confirm methyl group positions (e.g., δ 1.2–1.4 ppm for cyclopentanone methyl protons) .
- IR : Identify the carbonyl stretch (~1730 cm) and methyl C-H bends (~1375 cm) .
- Mass Spectrometry : Confirm molecular weight (MW 126.19 g/mol) via EI-MS, observing fragmentation patterns consistent with cyclopentanone derivatives .
Q. What are the solubility characteristics of this compound, and how do they influence solvent selection?
The compound is lipophilic, with solubility in common organic solvents like dichloromethane, ether, and ethyl acetate. Solubility data (e.g., ~0.916 g/cm density) guide solvent choices:
- Use polar aprotic solvents (e.g., DMSO) for nucleophilic reactions.
- Avoid prolonged storage in protic solvents (e.g., methanol) to prevent ketone hydration .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields during catalytic synthesis?
Yield variations often stem from catalyst deactivation or impurity interference. Methodological steps include:
- Controlled Replicates : Conduct triplicate reactions under identical conditions (temperature, catalyst loading).
- Catalyst Characterization : Use XPS or TEM to assess catalyst morphology changes .
- Byproduct Analysis : Employ GC-MS to identify side products (e.g., over-reduced intermediates) and adjust reducing agents (e.g., NaBH vs. LiAlH) .
Q. What strategies are used to study stereoelectronic effects on this compound’s reactivity?
Advanced approaches include:
- Computational Modeling : DFT calculations to map electron density around the carbonyl group and methyl substituents, predicting regioselectivity in nucleophilic attacks .
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to assess hydrogen abstraction barriers .
- X-ray Crystallography : Resolve steric effects of the 3,4-dimethyl groups on crystal packing and transition-state geometries .
Q. How can this compound be derivatized for biological activity studies?
Derivatization methods include:
- Mannich Reactions : Introduce amine moieties (e.g., pyrrolidine) to form bases with enhanced bioactivity .
- Coordination Chemistry : Synthesize metal complexes (e.g., Cu, Ni) to study antimicrobial or antiurease activity .
- Anti-inflammatory Assays : Test derivatives in LPS-induced TNF-α inhibition models, comparing IC values to natural analogs like falcarindiol .
Q. What experimental approaches analyze the compound’s oxidative stability?
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under controlled atmospheres.
- Accelerated Aging Studies : Store samples at 40°C/75% RH and monitor carbonyl degradation via FTIR .
- HPLC-PDA : Quantify oxidation byproducts (e.g., carboxylic acids) using reverse-phase columns .
Methodological Notes
- Data Contradictions : Conflicting spectral data (e.g., IR carbonyl shifts) may arise from solvent polarity or crystallinity; always report solvent and state (solid/liquid) .
- Safety Protocols : Follow TCI America’s guidelines for handling ketones, including fume hood use and PPE .
- Ethical Compliance : Adhere to patent specifications (e.g., Kureha Corporation’s synthesis protocols) when scaling up reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
